

physical and chemical properties of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

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Compound of Interest

Compound Name: 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

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An In-depth Technical Guide to **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide**

Introduction: A Versatile Building Block in Modern Chemistry

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a valuable synthetic intermediate, or building block, for constructing more complex molecular architectures.^{[1][2]} The pyrazole core is a privileged scaffold in pharmacology, appearing in numerous approved drugs. The presence of a reactive bromomethyl group, combined with the stability offered by the hydrobromide salt form, makes this compound a strategic choice for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety into target molecules.

This guide provides a comprehensive overview of the core physical and chemical properties of **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide**, offering field-proven insights into its handling, characterization, and synthetic utility.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Structure and Identifiers

The structure consists of a pyrazole ring N-methylated at position 1, with a bromomethyl substituent at position 4. The compound is supplied as a hydrobromide salt, which enhances its stability and crystallinity, making it easier to handle and store compared to the free base.

Caption: Chemical structure of **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide**.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source
IUPAC Name	4-(bromomethyl)-1-methylpyrazole;hydrobromide	[3]
CAS Number	528878-44-6	[3] [4]
Molecular Formula	C ₅ H ₈ Br ₂ N ₂	[3] [5]
Molecular Weight	255.94 g/mol	[3] [5]
Canonical SMILES	CN1C=C(C=N1)CBr.Br	[3]

| InChIKey | JUAZMXHMICDXKH-UHFFFAOYSA-N [\[3\]](#) |

Physicochemical Data

The physical state and solubility dictate the appropriate solvents and conditions for reactions and analyses. The recommended storage temperature is critical for maintaining the compound's long-term integrity.

Table 2: Summary of Physicochemical Properties

Property	Value	Source / Comment
Physical Form	Solid	
Purity	Typically $\geq 97\%$	
Storage Temperature	Freezer	
Shipping Temperature	Room Temperature	

| Solubility | While specific data is limited, related compounds like 4-bromo-1-methylpyrazole show good solubility in organic solvents (ethyl acetate, dichloromethane, DMSO) and poor solubility in water.[6] The hydrobromide salt form is expected to increase aqueous solubility. |

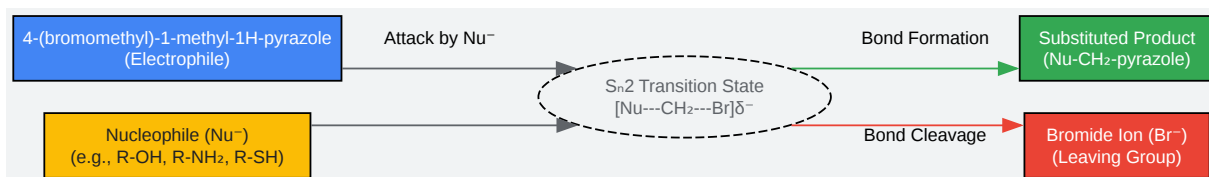
Part 2: Chemical Reactivity and Synthetic Profile

The synthetic utility of this reagent is primarily driven by the C-Br bond in the bromomethyl group. This group is an excellent electrophilic site, primed for nucleophilic substitution reactions.

Mechanism of Action: The Alkylating Agent

The core reactivity stems from the $C(sp^3)$ -Br bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the (1-methyl-1H-pyrazol-4-yl)methyl group to other molecules.

- Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ^+) on the carbon. A nucleophile (Nu^-) attacks this electrophilic carbon, displacing the bromide ion (Br^-) in a classic S_N2 (bimolecular nucleophilic substitution) reaction. The pyrazole ring itself influences the reactivity, but the primary reaction site is the benzylic-like bromomethyl carbon.



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Caption: General workflow of a nucleophilic substitution reaction.

Applications in Synthesis

This reagent is a key intermediate for synthesizing molecules with potential biological activity.

[1] Pyrazole derivatives are explored in diverse therapeutic areas, including oncology and infectious diseases.[2] The ability to use this compound to introduce the pyrazole moiety allows chemists to:

- Modify existing drug scaffolds to improve pharmacological properties.
- Construct novel heterocyclic systems by using the bromomethyl group as a handle for cyclization reactions.
- Create libraries of compounds for high-throughput screening in drug discovery campaigns.

Part 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Understanding the hazards associated with a chemical is non-negotiable for safe laboratory practice.

Hazard Identification

Based on aggregated GHS data, **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide** is classified with the following hazards:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning".

Recommended Handling and PPE

Given the hazards, the following precautions are mandatory:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).[8][9]
 - Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[8]
 - Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
- Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[8]

Storage and Stability

- Conditions: Store in a tightly closed container in a dry, well-ventilated place.[7] The recommended storage temperature is in a freezer.
- Incompatibilities: Avoid contact with strong oxidizing agents.[8][9]

Part 4: Experimental Protocols for Characterization

The following protocols represent standard, self-validating methodologies for the structural confirmation and purity assessment of a novel organic salt like **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide**.

Protocol 1: Structural Confirmation by ¹H NMR Spectroscopy

- Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming the

presence of key functional groups and their connectivity.

- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or D_2O , chosen for its ability to dissolve polar salts) in a clean, dry NMR tube.
 - Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Data Acquisition: Collect the 1H NMR spectrum over a standard chemical shift range (e.g., 0-12 ppm).
 - Data Analysis (Expected Signals):
 - N-CH $_3$: A singlet peak, typically around 3.7-4.0 ppm.
 - CH $_2$ Br: A singlet peak, shifted downfield due to the adjacent bromine and pyrazole ring, expected around 4.5-4.8 ppm.
 - Pyrazole Ring Protons (H3/H5): Two distinct singlets (or narrow doublets if coupling exists) in the aromatic region, typically between 7.5 and 8.5 ppm.
 - HBr/H $_2$ O: A broad singlet, which may be exchangeable with residual water in the solvent. Its chemical shift can vary significantly.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a pure compound, a single major peak is expected.
- Methodology:
 - Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a working solution by diluting

the stock to ~50 µg/mL.

- Instrumentation and Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
 - Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
 - Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.
Causality: Starting with a high aqueous content ensures the polar compound binds to the column, and gradually increasing the organic content elutes it.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 220 nm or 254 nm).
 - Injection Volume: 10 µL.
- Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥97% is common for commercial-grade reagents.

Conclusion

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide stands as a highly valuable and reactive intermediate for chemical synthesis. Its well-defined structure, characterized by the electrophilic bromomethyl group, provides a reliable handle for incorporating the pyrazole scaffold into a diverse range of molecules. A thorough understanding of its physicochemical properties, reactivity profile, and safety requirements—as detailed in this guide—is essential for its effective and safe utilization in the laboratory. By employing robust analytical techniques for characterization, researchers can proceed with confidence in its application toward the discovery and development of novel chemical entities.

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